2-Amino-4-phosphonobenzoic acid
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Overview
Description
2-Amino-4-phosphonobenzoic acid is an organic compound that features both an amino group and a phosphonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-phosphonobenzoic acid typically involves the introduction of the amino and phosphonic acid groups onto a benzene ring. One common method involves the nitration of a benzene derivative followed by reduction to introduce the amino group. The phosphonic acid group can be introduced via a phosphonation reaction using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by phosphonation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-phosphonobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can yield various amines.
Scientific Research Applications
2-Amino-4-phosphonobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-phosphonobenzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the phosphonic acid group can participate in coordination chemistry with metal ions. These interactions can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Amino-4-sulfobenzoic acid: Similar structure but with a sulfonic acid group instead of a phosphonic acid group.
2-Amino-4-chlorobenzoic acid: Contains a chlorine atom instead of a phosphonic acid group.
Uniqueness: 2-Amino-4-phosphonobenzoic acid is unique due to the presence of the phosphonic acid group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific applications where phosphonic acid functionality is desired.
Properties
CAS No. |
61519-40-2 |
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Molecular Formula |
C7H8NO5P |
Molecular Weight |
217.12 g/mol |
IUPAC Name |
2-amino-4-phosphonobenzoic acid |
InChI |
InChI=1S/C7H8NO5P/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3H,8H2,(H,9,10)(H2,11,12,13) |
InChI Key |
HXIUJQVBMVYGPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1P(=O)(O)O)N)C(=O)O |
Origin of Product |
United States |
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